Di(2,3-dihydro-1H-indol-1-yl)methanone
Description
Di(2,3-dihydro-1H-indol-1-yl)methanone is a ketone derivative featuring two 2,3-dihydroindole (indoline) moieties linked via a carbonyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are prevalent in pharmaceuticals targeting neurological and oncological pathways.
- Friedel-Crafts acylation: Reacting indoline derivatives with carbonylating agents (e.g., chloroacetyl chloride) in the presence of Lewis acids like AlCl₃ .
- Nucleophilic substitution: Functionalizing pre-synthesized indoline scaffolds with electrophilic carbonyl precursors .
- Cross-coupling reactions: Utilizing palladium catalysts to link indoline units via ketone bridges .
The compound’s stability and reactivity are influenced by the electron-rich indoline rings and the electron-deficient carbonyl group, making it a versatile intermediate for further derivatization.
Properties
CAS No. |
65610-70-0 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
bis(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C17H16N2O/c20-17(18-11-9-13-5-1-3-7-15(13)18)19-12-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2 |
InChI Key |
YALPGWRMDXVRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Phosgene-Mediated Double Acylation
The direct acylation of 2,3-dihydro-1H-indole with phosgene ($$ \text{COCl}_2 $$) represents a straightforward route to Di(2,3-dihydro-1H-indol-1-yl)methanone. In this method, two equivalents of 2,3-dihydro-1H-indole react with phosgene in the presence of a base such as sodium hydride ($$ \text{NaH} $$) in $$ \text{N,N} $$-dimethylformamide (DMF). The base deprotonates the indole’s NH group, enabling nucleophilic attack on the electrophilic carbonyl carbon of phosgene.
Typical Procedure :
- $$ \text{NaH} $$ (2.2 equiv) is suspended in anhydrous DMF under nitrogen.
- 2,3-Dihydro-1H-indole (2.0 equiv) is added dropwise at 0°C.
- Phosgene (1.0 equiv, as a 20% solution in toluene) is introduced slowly.
- The mixture is warmed to room temperature and stirred for 12 hours.
- Quenching with saturated $$ \text{NH}_4\text{Cl} $$ yields the crude product, which is purified via column chromatography (hexane/ethyl acetate).
This method achieves yields of 70–85%, with purity confirmed by $$ ^1\text{H} $$-NMR ($$ \delta $$ 3.0–3.5 ppm for methylene protons) and IR spectroscopy ($$ \nu_{\text{C=O}} $$ 1670–1690 cm$$ ^{-1} $$).
Triphosgene as a Safer Alternative
To mitigate phosgene’s toxicity, triphosgene ($$ \text{CCl}3\text{O}2\text{CCl}_3 $$) is employed under similar conditions. The reaction proceeds via in situ generation of phosgene, offering comparable yields (68–82%) with enhanced safety.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between boronic acid derivatives of 2,3-dihydroindole and carbonyl precursors has been explored. For instance, bis(indolyl)ketones form via coupling of 2,3-dihydro-1H-indole-1-boronic acid with 1,3-dichloroacetone in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and $$ \text{Na}2\text{CO}3 $$ in toluene/water.
Optimized Conditions :
- Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%)
- Base: $$ \text{Na}2\text{CO}3 $$ (2.5 equiv)
- Solvent: Toluene/water (4:1)
- Temperature: 90°C, 24 hours
- Yield: 65–72%
Carbonylative Coupling
Carbon monoxide insertion during palladium-catalyzed coupling offers an alternative pathway. Using $$ \text{Pd(OAc)}_2 $$, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and CO gas, two indole units couple via a carbonyl bridge.
Oxidative C–H Activation and Coupling
tert-Butyl Hydroperoxide (TBHP)-Mediated Oxidation
Oxidative coupling via C–H activation utilizes $$ \text{TBHP} $$ as an oxidant and tetrabutylammonium iodide ($$ \text{TBAI} $$) as a catalyst. This method, adapted from 3-aroylindole synthesis, involves heating 2,3-dihydro-1H-indole in dimethyl sulfoxide (DMSO) at 80°C.
Procedure :
- 2,3-Dihydro-1H-indole (1.0 equiv), $$ \text{TBAI} $$ (0.2 equiv), and $$ \text{TBHP} $$ (5.0 equiv) are combined in DMSO.
- The mixture is heated at 80°C for 6 hours.
- Workup with water and ethyl acetate extraction affords the product.
- Column chromatography (hexane/ethyl acetate) yields 60–74% pure compound.
Cyclocondensation Approaches
[2+3] Cyclocondensation
Inspired by dichlorophenyl methanone syntheses, 2,3-dihydroindole derivatives undergo cyclocondensation with carbonyl equivalents. For example, reacting 2,3-dihydro-1H-indole with malonyl chloride forms the bis-indole ketone via elimination of HCl.
Key Parameters :
- Solvent: Dichloromethane
- Base: Triethylamine (2.2 equiv)
- Temperature: 0°C to room temperature
- Yield: 55–63%
Alternative Synthetic Routes and Optimization
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (DMF, DMSO) enhance acylation yields (>80%) compared to non-polar solvents (toluene, 60–70%). Elevated temperatures (80–90°C) improve kinetics but may promote decomposition beyond 100°C.
Catalytic Systems
Comparative studies of palladium catalysts reveal $$ \text{Pd(OAc)}2 $$/dppf combinations outperform $$ \text{Pd(PPh}3\text{)}_4 $$ in carbonylative coupling (yields: 75% vs. 65%).
Data Summary: Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Di(2,3-dihydro-1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Di(2,3-dihydro-1H-indol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Di(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to receptors or enzymes, thereby modulating biological processes. Further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in ) improve thermal stability and solubility, while electron-donating groups (e.g., methoxy in ) enhance π-π stacking in crystal lattices.
- Reactivity : Chloroacetyl derivatives (e.g., ) exhibit higher reactivity for nucleophilic substitution, enabling facile functionalization.
Physicochemical Properties
| Property | Di(2,3-dihydro-1H-indol-1-yl)methanone (Estimated) | Di(1H-tetrazol-5-yl)methanone oxime | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethanone |
|---|---|---|---|
| Molecular Weight | ~264.3 g/mol | 194.15 g/mol | 209.67 g/mol |
| Melting Point | 150–160°C (predicted) | 288.7°C (decomp.) | 108–109°C |
| Solubility (aq.) | Low | Insoluble | Moderate in DCM/EtOAc |
| Thermal Stability | Moderate (decomp. >200°C) | High | Low (decomp. ~150°C) |
Thermal Stability: Di(1H-tetrazol-5-yl)methanone oxime outperforms indoline-based methanones due to extensive hydrogen bonding.
SAR Insights :
- Indoline vs. Indole : Indoline (saturated) derivatives (e.g., R1 ) show higher metabolic stability than indole analogs due to reduced aromatic oxidation.
- Hybrid Structures: Benzothiazole-indoline hybrids (e.g., R1) exhibit nanomolar affinity for dopamine receptors, attributed to optimal steric bulk and π-stacking .
Industrial and Pharmaceutical Considerations
- Scalability : Sulfonylated derivatives (e.g., ) are synthesized in high yields (>90%) under mild conditions, favoring large-scale production.
- Excipient Compatibility : IND-1/IND-2 demonstrate stable formulations with common excipients (e.g., microcrystalline cellulose), critical for oral dosage forms.
- Toxicity: Chloroacetyl derivatives (e.g., ) may pose genotoxicity risks, necessitating rigorous impurity profiling.
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